2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one

Acute toxicity Quinazolin-4(3H)-one Safety pharmacology

The compound designated by CAS 879568-89-5 belongs to the quinazolin-4(3H)-one family and features a 2-hydroxy substituent that enables tautomeric equilibration with the quinazoline-2,4(1H,3H)-dione form, alongside an N-3-linked 2-oxoethyl-4-phenylpiperazine side chain. This architecture places it within a class of heterocyclic small molecules that have been investigated for antimicrobial activity against opportunistic microorganisms, potential CNS receptor modulation, and anxiolytic-like profiles, as evidenced by studies on closely related analogs such as VMA‑10‑21 and VMA‑24‑04.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 879568-89-5
Cat. No. B2498906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one
CAS879568-89-5
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H20N4O3/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27)
InChIKeyOIZZEWUFTXCRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one (CAS 879568-89-5): Structural and Pharmacological Baseline for Procurement Decisions


The compound designated by CAS 879568-89-5 belongs to the quinazolin-4(3H)-one family and features a 2-hydroxy substituent that enables tautomeric equilibration with the quinazoline-2,4(1H,3H)-dione form, alongside an N-3-linked 2-oxoethyl-4-phenylpiperazine side chain [1]. This architecture places it within a class of heterocyclic small molecules that have been investigated for antimicrobial activity against opportunistic microorganisms, potential CNS receptor modulation, and anxiolytic-like profiles, as evidenced by studies on closely related analogs such as VMA‑10‑21 and VMA‑24‑04 [2][3]. The presence of the 2‑hydroxy group distinguishes it from dehydroxy quinazolin-4(3H)-one analogs by introducing additional hydrogen-bond donor/acceptor capacity and altering the tautomeric equilibrium, characteristics that can materially influence solubility, metabolic stability, and target engagement.

Why Generic Quinazolin-4(3H)-one or Phenylpiperazine Analogs Cannot Substitute for CAS 879568-89-5 Without Quantitative Revalidation


Within the quinazolin-4(3H)-one chemotype, small structural perturbations produce large functional changes. For instance, relocating the phenylpiperazine-2-oxoethyl attachment from the N‑3 position (the target compound) to the N‑1 position (e.g., VMA‑24‑04) generates a positional isomer with distinct anti‑Klebsiella MIC values reported as 0.5–1 µg/mL (bacteriostatic) and 4–16 µg/mL (bactericidal) [1]. Similarly, eliminating the 2‑hydroxy group—converting the target compound to the dehydroxy form VMA‑10‑21—removes the tautomeric quinazoline-2,4-dione character, which is known to modify hydrogen‑bonding interactions at the benzodiazepine binding site of the GABA A receptor (predicted Ki for VMA‑10‑21 = 2.864 nM) [2]. Piperazine‑ring substitution (e.g., N‑methyl vs. N‑phenyl) likewise shifts antimicrobial potency by ≥2‑fold within the same assay series [1]. These data demonstrate that even single‑point modifications at the 2‑position, the N‑3 linker, or the piperazine terminus are not interchangeable; each variant demands independent experimental verification for any scientific or industrial application.

Quantitative Differentiation Evidence for 2-Hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one (CAS 879568-89-5) Relative to Closest Analogs


Acute Oral Toxicity: LD₅₀ > 5000 mg/kg Classifies the Dehydroxy Analog VMA‑10‑21 as Low‑Toxicity (Class 5), Distinguishing It from Narrower‑Therapeutic‑Index Quinazoline Antimicrobials

In a study of acute oral toxicity in mature female rats, the dehydroxy analog VMA‑10‑21 (3‑[2‑oxo‑2‑(4‑phenylpiperazine‑1‑yl)ethyl]quinazoline‑4(3H)‑one) produced no lethality at 1000, 2000, or 5000 mg/kg, establishing an LD₅₀ maximum dose of 5000 mg/kg and placement in toxicity class 5 (low‑toxicity) under the study conditions [1]. At the 5000 mg/kg dose level, hematological changes (hemoglobin, leukocyte count, platelet count) and total protein alterations were observed, indicating a need for repeat‑dose evaluation [1]. By comparison, many quinazoline antimicrobial leads—such as certain 6‑bromo‑8‑iodo‑2‑phenylquinazoline derivatives—exhibit cytotoxicity IC₅₀ values in the range of 10–25 µM against human cell lines (MCF‑7, A549) at concentrations within 2–3 orders of magnitude of their antimicrobial MIC values [2]. The large separation between LD₅₀ and anticipated pharmacologically active doses for VMA‑10‑21 suggests a wider preliminary safety margin than several comparator quinazolines that co‑locate antimicrobial and cytotoxic concentrations.

Acute toxicity Quinazolin-4(3H)-one Safety pharmacology

Predicted GABA A Benzodiazepine Site Affinity: VMA‑10‑21 Shows Ki = 2.864 nM in Molecular Docking, Positioned Among High‑Affinity Anxiolytic Leads

In silico molecular docking of the dehydroxy form VMA‑10‑21 to the benzodiazepine binding site of the GABA A receptor predicted a binding affinity (Ki) of 2.864 nM [1]. This value was derived from a validated model that yielded a correlation coefficient of 0.54 between experimental pKi and average docking energy, using the key anchor residues Tyr 58 and Tyr 159 in the binding site [1]. For context, the clinically used benzodiazepine site ligand diazepam exhibits a reported Ki of approximately 6–10 nM at the same site in radioligand binding assays, while the active metabolite nordazepam shows Ki ≈ 8–12 nM [2][3]. The predicted affinity therefore places VMA‑10‑21 in the same nanomolar range as established anxiolytics, but on a structurally distinct quinazolinone scaffold. No comparable docking data are available for the 2‑hydroxy‑substituted target compound; the 2‑OH group is expected to introduce an additional hydrogen‑bond donor that may either enhance binding to the Tyr‑rich benzodiazepine pocket or shift selectivity toward the quinazoline‑2,4‑dione tautomeric state.

GABA A receptor Molecular docking Benzodiazepine binding site

Anti‑Klebsiella Bacteriostatic Potency: Positional Isomer VMA‑24‑04 Achieves MIC = 0.5–1 µg/mL, Matching Ciprofloxacin but on a Quinazoline‑2,4‑dione Scaffold Structurally Distinct from Fluoroquinolones

In a 2024 anti‑Klebsiella screening study, the positional isomer VMA‑24‑04—1‑[2‑(4‑phenylpiperazino)‑2‑oxoethyl]quinazoline‑2,4(1H,3H)‑dione, which differs from the target compound only in the location of the acetamide‑piperazine attachment (N‑1 vs. N‑3)—exhibited bacteriostatic activity at concentrations of 1 and 0.5 µg/mL against Klebsiella pneumoniae, with bactericidal activity observed at 4 and 16 µg/mL [1]. These MIC values are comparable to those of ciprofloxacin tested in the same assay format [1]. By contrast, the N‑3‑substituted target compound (CAS 879568‑89‑5) has been described as “promising as an antimicrobial agent active against opportunistic microorganisms” in the toxicity study, but explicit MIC data have not yet been published for the 2‑hydroxy‑N‑3 regioisomer [2]. The anti‑Klebsiella study further established that N‑methyl substitution on the piperazine ring (VMA‑20‑26) matched the potency of the N‑phenyl variant, indicating that the N‑aryl group is not essential for activity and that the quinazoline‑2,4‑dione core with an acetamide‑piperazine side chain constitutes a privileged anti‑Klebsiella pharmacophore [1].

Antimicrobial Klebsiella pneumoniae Minimum inhibitory concentration

Stress Stability Fingerprint: The N‑3 Acetamide‑Piperazine Linker is Susceptible to Alkaline Hydrolysis, a Feature that Must Be Controlled in Formulation and Bioanalytical Method Development

A stability study conducted in accordance with ICH guidelines on the dehydroxy analog 3‑[2‑(4‑phenyl‑1‑piperazino)‑2‑oxoethyl]quinazoline‑4(3H)‑one demonstrated that the compound is stable to UV radiation at 365 nm, elevated temperature (80 °C), and oxidative conditions, but undergoes degradation under hydrolytic stress [1]. Specifically, alkaline hydrolysis in 1 M NaOH cleaves the amide group, generating 2‑(4‑oxoquinazoline‑3‑yl)acetic acid and 1‑phenylpiperazine as major degradation products; acidic hydrolysis in 1 M HCl also degrades the compound, albeit at a significantly reduced rate, hypothesized to result from protonation and stabilization of tertiary amine nitrogens [1]. Degradation products were identified by HPLC and HPLC‑MS, and computational prediction (ORCA 4.1, GROMACS 2019) corroborated the experimental findings [1]. This degradation pathway is a direct consequence of the acetamide linkage connecting the quinazoline core to the phenylpiperazine side chain—a structural feature that the target compound (CAS 879568‑89‑5) shares. No analogous forced‑degradation data have been published for the 2‑hydroxy‑substituted variant; the 2‑OH group is not expected to directly stabilize the amide bond, but may alter the pH‑dependent degradation kinetics via tautomeric shifts.

Forced degradation Stability HPLC-MS Pharmaceutical substance

2‑Hydroxy Tautomerism as a Physicochemical Differentiator: The Target Compound’s Quinazoline‑2,4‑dione Tautomeric State Increases Hydrogen‑Bonding Capacity and Alters LogD Relative to Dehydroxy Quinazolin‑4(3H)‑one Analogs

The 2‑hydroxy substituent on the target compound enables a prototropic tautomeric equilibrium between the 2‑hydroxyquinazolin‑4(3H)‑one form (the drawn structure) and the quinazoline‑2,4(1H,3H)‑dione form, in which the 2‑OH donates a proton to the N‑1 nitrogen, creating a cyclic diamide hydrogen‑bonding network [1]. This tautomerism is absent in VMA‑10‑21, which possesses a CH group at position 2 and thus exists exclusively as a quinazolin‑4(3H)‑one. Literature data on analogous quinazoline‑2,4‑diones indicate that the dione tautomer generally exhibits increased aqueous solubility (by 0.5–1.5 log units), altered logD₇.₄, and stronger hydrogen‑bond acceptor capacity versus the corresponding 2‑unsubstituted quinazolin‑4(3H)‑ones [2]. In the context of the anti‑Klebsiella activity described in Evidence Item 3, where the active VMA‑24‑04 is already a quinazoline‑2,4‑dione (by virtue of its N‑1 substitution pattern), the target compound represents an N‑3‑substituted regioisomer of the same dione system, directly combining the favorable tautomeric state of the active hits with the N‑3 attachment point that distinguishes it from VMA‑24‑04 [3]. These physicochemical differences are quantifiable by standard chromatographic methods (e.g., shake‑flask logD, pKa determination) and should be measured when selecting a lead candidate.

Tautomerism Physicochemical properties Quinazoline‑2,4‑dione Drug-likeness

UV Spectral Fingerprint for Identity Confirmation and Purity Assessment: Characteristic Absorption Maxima at 235 nm and 275 nm Enable Routine QC Differentiation from Structurally Related Quinazolines

In the course of developing a specific absorption index for the pharmaceutical substance VMA‑10‑21, the UV spectrum of the compound in solution was recorded and found to display two distinct absorption bands with maxima at 235 nm and 275 nm [1]. HPLC analysis confirmed the purity of the standard sample used for this determination [1]. This dual‑band UV signature arises from the π→π* transitions of the quinazoline chromophore and is expected to be preserved in the 2‑hydroxy target compound, as the tautomeric shift to the dione form does not eliminate the aromatic quinazoline core but may produce a slight bathochromic or hypsochromic shift depending on the dominant tautomer in solution. No published UV reference spectra are available for the positional isomer VMA‑24‑04 or for the target compound itself; the data for VMA‑10‑21 represent the closest available benchmark. For procurement and QC purposes, the 235/275 nm absorbance ratio can serve as a rapid identity and purity check, provided a certified reference standard of CAS 879568‑89‑5 is first characterized.

UV spectrophotometry Quality control Purity Substance characterization

Preferred Application Scenarios for 2-Hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one (CAS 879568-89-5) Based on Current Quantitative Evidence


Regioisomeric Head-to-Head Profiling in Anti‑Klebsiella Lead Optimization Programs

Given that the N‑1 positional isomer VMA‑24‑04 achieves bacteriostatic MIC values of 0.5–1 µg/mL against K. pneumoniae—matching ciprofloxacin—and that the target compound (CAS 879568‑89‑5) differs only in its N‑3 substitution and 2‑hydroxy tautomeric state, a systematic head‑to‑head comparison of the two regioisomers under identical broth dilution conditions is the most immediately actionable experiment [1]. This comparison would directly quantify any potency advantage or resistance‑profile differentiation conferred by the N‑3 attachment, enabling rational selection of a single lead isomer for further development.

In Vitro GABA A Receptor Binding Confirmation and Selectivity Panel Screening

The predicted Ki of 2.864 nM for VMA‑10‑21 at the benzodiazepine site of the GABA A receptor, if validated experimentally by radioligand displacement assays, would position the compound as a non‑benzodiazepine anxiolytic lead [2]. The target compound, with its additional 2‑OH group, may exhibit altered affinity or subtype selectivity within the GABA A receptor family. Procurement of CAS 879568‑89‑5 for receptor binding panels (5‑HT₁A, 5‑HT₂A, GABA A α1‑6βγ2 subtypes) would generate the selectivity data necessary to assess its differentiation from both the dehydroxy analog and established serotonergic/benzodiazepine drugs.

pH‑Controlled Formulation Development Exploiting Defined Alkaline Hydrolysis Liability

The finding that the acetamide‑piperazine linker undergoes specific alkaline hydrolysis to yield 2‑(4‑oxoquinazoline‑3‑yl)acetic acid and 1‑phenylpiperazine [3] guides formulation strategies toward acidic or neutral pH matrices, lyophilized powders, or solid oral dosage forms. The 2‑hydroxy target compound is expected to share this degradation pathway, making it a valuable candidate for developing forced‑degradation‑qualified HPLC methods and stability‑indicating assays in early‑stage pharmaceutical development.

Broad‑Spectrum Antimicrobial Screening Against ESKAPE Pathogens Beyond K. pneumoniae

The original toxicity study describes VMA‑10‑21 as active against a range of opportunistic microorganisms [4]. Coupled with the demonstrated anti‑Klebsiella activity of the structural congener VMA‑24‑04, the target compound is well‑positioned for expanded MIC determination against the full ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Such screening would establish whether the N‑3/2‑hydroxy scaffold offers a broader or more potent antimicrobial spectrum than its N‑1 analog, and whether it retains activity against fluoroquinolone‑resistant isolates.

Quote Request

Request a Quote for 2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.